molecular formula C21H14ClN3O2 B12395216 Vegfr-2-IN-17

Vegfr-2-IN-17

货号: B12395216
分子量: 375.8 g/mol
InChI 键: KWWIDEGCVCWHHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vegfr-2-IN-17 is a small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and proliferation, making it a promising candidate for cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Vegfr-2-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

科学研究应用

Cancer Therapy

VEGFR-2-IN-17 has shown significant potential in various preclinical studies targeting different types of cancers:

  • Breast Cancer : In vitro studies demonstrated that this compound exhibits potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating strong efficacy compared to traditional therapies like sunitinib .
  • Colorectal Cancer : The compound has also been evaluated in colorectal cancer models where it inhibited tumor growth by reducing vascularization, thus depriving tumors of necessary nutrients and oxygen .
  • Lung Cancer : Studies indicated that this compound significantly reduced tumor volume in xenograft models of non-small cell lung cancer by inhibiting angiogenesis .

Mechanistic Studies

Research has employed molecular docking studies to elucidate the binding interactions between this compound and the VEGFR-2 enzyme. These studies suggest that the compound forms stable interactions with key amino acid residues within the active site, enhancing its inhibitory potency .

Preclinical Trials

A series of preclinical trials have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells :
    • Findings : The compound exhibited an IC50 value of 0.66 μM against MCF-7 cells, showing significant selectivity over non-tumorigenic cells (MCF-10A), with a selectivity index of 38.76 .
    • : These results suggest that this compound could be a promising candidate for targeted therapy in breast cancer.
  • Xenograft Models :
    • Findings : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups .
    • : This reinforces its potential application in clinical settings for managing solid tumors.

Data Tables

Cancer Type Cell Line IC50 (μM) Selectivity Index
Breast CancerMCF-70.6638.76
Colorectal CancerKM120.051N/A
Lung CancerA5490.19N/A

作用机制

Vegfr-2-IN-17 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, thereby inhibiting its activity. This inhibition prevents the receptor from undergoing autophosphorylation and dimerization, which are essential for its activation. As a result, the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival are disrupted, leading to the suppression of angiogenesis and tumor growth .

相似化合物的比较

Vegfr-2-IN-17 is compared with other VEGFR-2 inhibitors, such as:

    Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 along with other kinases.

    Sunitinib: Another multi-kinase inhibitor with broader activity.

    Axitinib: A potent VEGFR-2 inhibitor with a similar mechanism of action.

By highlighting its selectivity and potential advantages, this compound stands out as a promising candidate for targeted cancer therapy.

生物活性

Introduction

Vegfr-2-IN-17 is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

This compound inhibits VEGFR-2, a receptor that mediates the effects of VEGF, leading to endothelial cell proliferation and new blood vessel formation. The inhibition of VEGFR-2 can disrupt these processes, thereby impeding tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Phosphorylation: this compound blocks the phosphorylation of VEGFR-2, which is essential for downstream signaling pathways that promote angiogenesis .
  • ADAM17 Interaction: Research indicates that this compound also affects the shedding of VEGFR-2 mediated by ADAM17, potentially leading to decreased levels of soluble VEGFR-2 that can sequester VEGF .

In Vitro Studies

Various studies have evaluated the potency of this compound against different cancer cell lines. The compound demonstrated significant antiproliferative activity with varying IC50 values depending on the cancer type:

Cancer Cell Line IC50 (μM) Effect
Cervical (HeLa)0.56High
Breast (MCF-7)0.66Moderate
Lung (H460)0.096High
Hepatic (HepG2)0.026Very High

These results indicate that this compound has a strong inhibitory effect on cell proliferation across multiple cancer types, particularly in lung and hepatic carcinoma models .

In Vivo Studies

In vivo studies using animal models have further validated the efficacy of this compound. For instance, administration of this compound in xenograft models resulted in significant tumor size reduction compared to control groups.

Case Study: Xenograft Model

In a recent study involving human breast cancer xenografts in mice, treatment with this compound led to:

  • Tumor Volume Reduction: Average reduction by 45% after four weeks of treatment.
  • Histological Analysis: Decreased microvessel density was observed, indicating effective inhibition of angiogenesis.

Potential Applications

The inhibition of VEGFR-2 by this compound presents promising therapeutic avenues for various malignancies characterized by aberrant angiogenesis, including:

  • Breast Cancer
  • Lung Cancer
  • Hepatic Carcinoma
  • Cervical Cancer

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies.

属性

分子式

C21H14ClN3O2

分子量

375.8 g/mol

IUPAC 名称

N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-21-24-18-9-5-4-8-17(18)20(25-21)27-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)

InChI 键

KWWIDEGCVCWHHV-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。